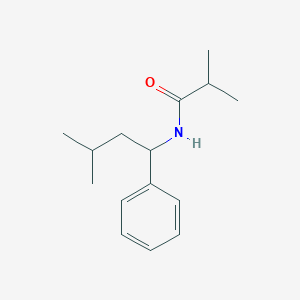![molecular formula C14H14N4O3S B6030569 2-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzamide](/img/structure/B6030569.png)
2-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzamide, also known as MPTA, is a chemical compound that has been extensively studied for its potential use in scientific research. MPTA is a thioester derivative of benzamide and has shown promising results in various research studies.
Mecanismo De Acción
2-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzamide inhibits the activity of NMT by binding to the enzyme's active site. This prevents the enzyme from adding a myristoyl group to proteins, which is necessary for their proper functioning. By inhibiting NMT activity, this compound can affect various cellular processes that rely on myristoylated proteins.
Biochemical and Physiological Effects:
This compound has been shown to affect various cellular processes, including cell proliferation, differentiation, and apoptosis. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has been shown to affect the localization of certain proteins within cells, which can affect their function. Additionally, this compound has been shown to affect the activity of certain signaling pathways, including the Akt/mTOR pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzamide in lab experiments is its relatively simple synthesis method. Additionally, this compound has been extensively studied and has shown promising results in various research studies. However, one limitation of using this compound is its potential toxicity, which can vary depending on the cell type and concentration used. Additionally, this compound's effects on cellular processes can be complex and difficult to interpret.
Direcciones Futuras
There are several future directions for research involving 2-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzamide. One area of research could focus on investigating the effects of this compound on specific cellular processes, such as cell migration or invasion. Additionally, future research could investigate the potential use of this compound in combination with other drugs to enhance its efficacy. Finally, future research could focus on developing more potent and selective NMT inhibitors based on the structure of this compound.
Métodos De Síntesis
2-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzamide can be synthesized by reacting 4-methyl-6-oxo-1,6-dihydropyrimidine-2-thiol with chloroacetyl chloride, followed by reaction with 2-aminobenzamide. The final product is obtained by purification through column chromatography. The synthesis method of this compound is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
2-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzamide has been extensively studied for its potential use in scientific research. It has been shown to inhibit the activity of a specific enzyme called N-myristoyltransferase (NMT), which is involved in the post-translational modification of proteins. This compound has been used in various research studies to investigate the role of NMT in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Propiedades
IUPAC Name |
2-[[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c1-8-6-11(19)18-14(16-8)22-7-12(20)17-10-5-3-2-4-9(10)13(15)21/h2-6H,7H2,1H3,(H2,15,21)(H,17,20)(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICOQYZSSKPZKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methoxyphenyl)-3,5-dimethyl-7-(1-piperidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6030490.png)
![N-{[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-3-piperidinyl]methyl}-1H-indazole-3-carboxamide](/img/structure/B6030505.png)
![1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-4-(2-furoyl)piperazine](/img/structure/B6030516.png)
![6-(3,4-diethoxybenzylidene)-3-(3,4-dimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B6030524.png)
![3-amino-2-(4-fluorobenzoyl)-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide](/img/structure/B6030526.png)
![1-[2-(4-chlorophenyl)ethyl]-5-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6030530.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}acetamide](/img/structure/B6030532.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(2-chloro-3-quinolinyl)methylene]acetohydrazide](/img/structure/B6030544.png)
![2-methyl-6-(1-{[1-(pyridin-3-ylmethyl)-1H-pyrrol-2-yl]methyl}piperidin-3-yl)pyrimidin-4(3H)-one](/img/structure/B6030547.png)
![2-{5-[(5-bromo-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B6030550.png)

![2-(dimethylamino)-7-(tetrahydrofuran-2-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6030561.png)
![4-{[1-(3-isoxazolylmethyl)-4-piperidinyl]oxy}-N-(4-pyridinylmethyl)benzamide](/img/structure/B6030564.png)
![N-methyl-N-(1-methyl-4-piperidinyl)-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B6030568.png)